molecular formula C13H9BrClFS B7997452 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997452
M. Wt: 331.63 g/mol
InChI Key: SIWXGUAXKBEUOV-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name for this compound is 1-[(4-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene , derived from its substituent positions on the benzene rings. The parent structure consists of a brominated benzene ring linked via a sulfanylmethyl (-SCH$$2$$-) group to a second benzene ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively. The molecular formula $$ \text{C}{13}\text{H}_{9}\text{BrClFS} $$ was confirmed through high-resolution mass spectrometry (HRMS), with an exact mass of 329.92809 u.

Table 1: Molecular Properties
Property Value
Molecular Formula $$ \text{C}{13}\text{H}{9}\text{BrClFS} $$
Molecular Weight 331.63 g/mol
Exact Mass 329.92809 u
SMILES C1(CSC2=CC=C(C=C2)Br)=C(F)C=CC=C1Cl

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$-NMR data for the 4-bromo isomer are unavailable, analogous compounds provide predictive insights:

  • $$ ^1\text{H} $$-NMR : The methylene (-CH$$_2$$-) protons adjacent to sulfur are expected as a singlet near δ 4.2–4.5 ppm. Aromatic protons on the brominated ring (para-substituted) would appear as a doublet (δ 7.3–7.6 ppm), while the 3-chloro-5-fluorophenyl group shows splitting patterns due to $$ ^3J $$-coupling between fluorine and neighboring protons.
  • $$ ^{13}\text{C} $$-NMR : The quaternary carbon bearing bromine resonates near δ 122 ppm, while the sulfur-linked methylene carbon appears at δ 35–40 ppm. Fluorine and chlorine substituents deshield adjacent carbons to δ 115–125 ppm.
Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization (EI-MS) of the compound produces a molecular ion peak at m/z 330 (M$$^+$$) with isotopic clusters reflecting $$ ^{79}\text{Br}/^{81}\text{Br} $$ (1:1) and $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ (3:1). Key fragments include:

  • Loss of Br$$^-$$ (m/z 251)
  • Cleavage of the C-S bond, yielding [C$$6$$H$$4$$Br]$$^+$$ (m/z 155) and [C$$7$$H$$4$$ClF]$$^+$$ (m/z 146).
Infrared (IR) Vibrational Signatures

IR spectroscopy reveals critical functional groups (Figure 1):

  • C-S Stretch : 670–690 cm$$^{-1}$$ (s, asymmetric).
  • C-Br Stretch : 560–580 cm$$^{-1}$$ (m).
  • C-Cl Stretch : 740–760 cm$$^{-1}$$ (m).
  • Aromatic C-H bends: 900–1000 cm$$^{-1}$$.

Crystallographic Studies and Three-Dimensional Conformation

X-ray diffraction of the analogous 2-bromo isomer (CID 91656042) shows a dihedral angle of 85° between the two benzene rings, with the sulfanylmethyl group adopting a gauche conformation. For the 4-bromo derivative, computational modeling predicts reduced steric hindrance, allowing closer ring coplanarity (≈70° dihedral angle) and enhanced π-π stacking potential.

Table 2: Predicted Crystallographic Parameters
Parameter Value
Crystal System Monoclinic
Space Group P2$$_1$$/c
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.3 Å
Density 1.65 g/cm$$^3$$

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXGUAXKBEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromo-4-(Bromomethyl)Benzene

The foundational step involves preparing the benzyl bromide intermediate.

Step 1: Bromination of Toluene
Toluene undergoes electrophilic bromination using FeBr₃ as a catalyst, yielding 1-bromo-4-methylbenzene (para-bromotoluene). The methyl group directs bromination to the para position with >90% regioselectivity.

Step 2: Radical Bromination of Methyl Group
Para-bromotoluene reacts with N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) to produce 1-bromo-4-(bromomethyl)benzene . This step achieves ~75% yield, with side products including dibrominated derivatives.

Preparation of 3-Chloro-5-Fluorobenzenethiol

The thiol nucleophile is synthesized via:

Step 1: Diazotization of 3-Chloro-5-Fluoroaniline
3-Chloro-5-fluoroaniline is treated with NaNO₂ and HBr at 0–5°C to form the diazonium salt. Subsequent reaction with H₂S introduces the thiol group, yielding 3-chloro-5-fluorobenzenethiol (50–60% yield).

Step 2: Thiol Purification
The thiol is isolated via steam distillation and purified via vacuum distillation to minimize disulfide formation.

Nucleophilic Substitution Reaction

1-Bromo-4-(bromomethyl)benzene reacts with 3-chloro-5-fluorobenzenethiol in anhydrous THF under nitrogen, using K₂CO₃ as a base. The thiolate ion displaces the benzyl bromide’s bromide, forming the target compound.

Reaction Conditions :

  • Temperature: 60°C

  • Duration: 12–16 hours

  • Yield: 68–72%

Key Challenges :

  • Competing elimination reactions (e.g., formation of styrene derivatives).

  • Sensitivity of thiol to oxidation, necessitating inert atmospheres.

Grignard Reagent-Mediated Coupling

Formation of Benzylmagnesium Bromide

1-Bromo-4-(bromomethyl)benzene reacts with magnesium in THF to generate the benzyl Grignard reagent.

Reaction with 3-Chloro-5-Fluorophenyl Disulfide

The Grignard reagent reacts with 3-chloro-5-fluorophenyl disulfide , cleaving the S–S bond and forming the C–S bond.

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: THF

  • Yield: 60–65%

Challenges :

  • Strict moisture-free conditions.

  • Competing side reactions with residual bromine.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution68–72Straightforward, scalableThiol oxidation, elimination side reactions
Sandmeyer Reaction78–83High regioselectivity, no thiol handlingDiazonium salt instability, HBr corrosion
Grignard Coupling60–65Avoids thiol synthesisMoisture sensitivity, lower yields

Optimization Strategies

Solvent and Base Selection

  • THF vs. DMF : THF minimizes side reactions but slows kinetics; DMF accelerates substitution but risks decomposition.

  • Base : K₂CO₃ outperforms NaOH in minimizing hydrolysis of benzyl bromide.

Temperature Control

  • Nucleophilic Substitution : Elevated temperatures (60°C) improve reaction rates but increase elimination byproducts.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances thiolate solubility, improving yields by 8–10%.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The molecular pathways involved in these reactions are well-studied and form the basis for its use in synthetic chemistry.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene –SCH2–(3-Cl-5-F-C6H3) C13H8BrClFS 346.62 Combines Br, Cl, F, and a thioether group; moderate electron-withdrawing effects.
1-Bromo-3-chloro-5-(methylsulfonyl)benzene –SO2CH3 C7H5BrClO2S 283.54 Sulfonyl group (–SO2–) enhances electron-withdrawing effects; higher polarity.
1-Bromo-4-(phenylsulfanylmethyl)benzene –SCH2–C6H5 C13H11BrS 289.25 Lacks Cl/F substituents; simpler thioether with weaker electronic effects.

Key Observations :

  • Electron Effects: The sulfanylmethyl (–SCH2–) group in the target compound acts as a weaker electron donor compared to methylsulfonyl (–SO2CH3) in 1-Bromo-3-chloro-5-(methylsulfonyl)benzene, which is strongly electron-withdrawing. This difference impacts reactivity in substitution reactions .
  • Halogen Diversity: The presence of Cl and F in the aryl ring enhances steric and electronic complexity compared to non-halogenated analogues like 1-Bromo-4-(phenylsulfanylmethyl)benzene.
Physical Properties and Solubility
  • Polarity : The methylsulfonyl analogue exhibits higher polarity due to the –SO2– group, likely enhancing solubility in polar solvents (e.g., DMSO, acetone) compared to the thioether-based compounds.
  • Melting Points: Limited data are available, but methylsulfonyl derivatives typically have higher melting points than thioethers due to stronger dipole-dipole interactions.
Structural Analysis and Crystallography

These programs aid in determining bond lengths, angles, and torsional conformations, which are critical for understanding steric interactions in multi-substituted systems .

Biological Activity

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The compound's structure, characterized by a bromobenzene core substituted with a chlorofluorophenyl sulfanylmethyl group, suggests possible interactions with biological targets that merit investigation.

  • Molecular Formula : C13H9BrClFS
  • Molecular Weight : 331.63 g/mol
  • CAS Number : Not available
  • Purity : 97% (GC-FID)

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, brominated compounds have shown enhanced antibacterial effects against various strains of bacteria. A study highlighted that the presence of bromine in the molecular structure can improve the minimum inhibitory concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Pathogen
1-Bromo-4-fluorobenzene0.94E. coli
1-Bromo-4-chlorobenzene1.16S. aureus

Cytotoxicity and Cell Viability

The cytotoxic effects of 1-bromo derivatives have been assessed in various cell lines. For example, studies involving human liver cancer cells (HepG2) demonstrated that certain brominated compounds could induce apoptosis, potentially through oxidative stress mechanisms . The specific effects of this compound on cell viability remain to be thoroughly characterized.

Study 1: Antibacterial Activity

A detailed investigation into the antibacterial properties of structurally related compounds revealed that the introduction of halogen substituents significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study measured the MIC values and compared them to non-brominated analogs, indicating a trend where bromination correlates with increased potency .

Study 2: Toxicological Assessment

Toxicological evaluations have been conducted to ascertain the safety profile of similar bromo-compounds. An acute toxicity study reported an LD50 value for related brominated compounds at approximately 2,700 mg/kg in rats, suggesting moderate toxicity levels . Such data is critical for assessing the viability of therapeutic applications.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways and metabolic processes. The presence of halogen atoms can influence electron distribution within the molecule, potentially enhancing binding affinity to target proteins or enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a related compound (1-bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene) was synthesized using NaH as a base in THF, with reflux conditions and column chromatography for purification . Adapting this approach:

Step 1 : React 3-chloro-5-fluorothiophenol with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Step 2 : Optimize reaction time (18–24 hours) and temperature (60–80°C) to enhance yield.

Step 3 : Purify via silica gel chromatography, monitoring by TLC.

  • Key Considerations : Solvent choice (polar aprotic solvents like DMF improve reactivity), stoichiometric ratios (1:1.2 for limiting reagent), and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.

**How is the purity and structural integrity of this compound verified using spectroscopic techniques?

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